Vanillylidenacetone
Overview
Description
Synthesis Analysis
Vanillylidenacetone can be synthesized through several methods. One approach involves the electrophilic aromatic condensation of vanillyl alcohol with other organic compounds. This method is employed to produce bio-based epoxy resins derived from lignin, a natural polymer found in the cell walls of plants. The synthesis involves the reaction of vanillyl alcohol with guaiacol or similar compounds to form a bisphenolic analogue, which is then used to prepare various epoxy derivatives (Hernandez et al., 2016).
Molecular Structure Analysis
The molecular structure of vanillylidenacetone derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR (1H, 13C, and 31P), and mass spectrometry. These techniques confirm the chemical structures of synthesized compounds, providing insights into their molecular configurations and potential chemical behavior (Sakthivel & Kannan, 2005).
Chemical Reactions and Properties
Vanillylidenacetone and its derivatives undergo various chemical reactions, including photocrosslinking, which is initiated by UV light. This reaction is significant for applications in liquid-crystalline photodimerizable polymers, demonstrating the material's potential in advanced material science. The rate and efficiency of these crosslinking reactions are influenced by the presence of methoxy or ethoxy groups in the polymer chain (Sakthivel & Kannan, 2005).
Physical Properties Analysis
The physical properties, such as mesogenic properties and phase behavior of vanillylidenacetone derivatives, are investigated using techniques like optical polarized microscopy and differential scanning calorimetry. These studies reveal the conditions under which these compounds exhibit liquid-crystalline phases, which is crucial for their application in display technologies and other materials science applications (Sakthivel & Kannan, 2005).
Chemical Properties Analysis
The chemical properties of vanillylidenacetone derivatives, such as their stability, reactivity, and interaction with other chemical entities, are central to their utility in various applications. These properties can be tailored by altering the length of the methylene chain in the polymer backbone, which affects the glass transition temperature (Tg) and the thermal stability of the polymers. Understanding these properties enables the design of materials with specific characteristics for targeted applications (Sakthivel & Kannan, 2005).
Scientific Research Applications
Vanillylidenacetone, a derivative of capsaicin, has been examined for its potential in pain research. It has been used as an activating ligand for heat-sensitive transduction channels in nociceptive neurons, suggesting its role in pain physiology (Gilbert et al., 2007).
Vanilloid compounds, including Vanillylidenacetone, have been identified as potential therapeutic targets for drug development. They have been shown to interact with vanilloid receptors, which are present in several brain nuclei and non-neuronal tissues. This indicates their potential in treating various neurological and other health conditions, although there is also a risk of side-effects (Sterner & Szallasi, 1999).
Vanillyl alcohol, a related compound, has demonstrated neuroprotective effects in studies involving dopaminergic cells. This suggests a potential application in treating neurodegenerative diseases such as Parkinson's Disease (Kim, Choi, & Jung, 2011).
Research into bio-based epoxy resins derived from Vanillyl alcohol, a compound related to Vanillylidenacetone, has shown potential applications in sustainable chemistry and engineering (Hernandez et al., 2016).
Vanillyl alcohol has also been studied for its anticonvulsive and free radical scavenging activities, highlighting its potential therapeutic applications in epilepsy and oxidative stress-related conditions (Hsieh et al., 2000).
The cross-metathesis reactions involving Vanillylidenacetone have been explored, suggesting its role in chemical synthesis and material science (Awang et al., 2016).
Vanillylidenacetone's toxicity and physiological responses have been investigated, contributing to a better understanding of the biological impacts of phenolic compounds (Adeboye, Bettiga, & Olsson, 2014).
Its potential against hepatotoxicity has been studied, indicating Vanillylidenacetone's therapeutic promise in liver health (Alam et al., 2018).
Future Directions
While specific future directions for Vanillylidenacetone are not mentioned in the search results, it is worth noting that phenolic compounds like Vanillylidenacetone are being studied for their potential applications in various fields . For instance, they are being explored for their potential use in the production of second-generation biofuels and chemicals .
properties
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dehydrozingerone | |
CAS RN |
1080-12-2, 22214-42-2 | |
Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillylidene acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYLIDENE ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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